(R)-Citalopram N-Oxide

説明

“®-Citalopram N-Oxide” is a derivative of citalopram, where the nitrogen atom is oxidized to form an N-oxide . N-oxides are a class of compounds that contain a nitrogen-oxygen coordinate covalent bond . They are commonly used in consumer products such as shampoos, conditioners, detergents, and hard surface cleaners .

Synthesis Analysis

The synthesis of N-oxides like “®-Citalopram N-Oxide” typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The presence of various rhenium-based catalysts under mild reaction conditions can facilitate this process .Molecular Structure Analysis

The molecular structure of N-oxides involves a nitrogen-oxygen coordinate covalent bond . The presence of substituents can have strong effects on structural parameters and electron density distribution . For instance, the presence of an electron-withdrawing group results in an increase of the ipso-angle and a decrease of the semi-polar bond length .Chemical Reactions Analysis

N-oxides exhibit many kinds of reactions . For instance, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene . Moreover, N-oxides can be reduced back to amines using various reducing agents .Physical and Chemical Properties Analysis

N-oxides are highly polar molecules with excellent water solubility . They are weak bases with a pKb of around 4.5 . The physical and chemical properties of specific N-oxides like “®-Citalopram N-Oxide” would depend on its specific molecular structure.科学的研究の応用

Pharmacokinetics and Metabolism : The enantiomers of citalopram and its metabolites, including (R)-Citalopram N-Oxide, have been studied for their pharmacokinetics. Rochat, Amey, and Baumann (1995) developed a high-performance liquid chromatography method for analyzing these enantiomers in plasma, which is crucial for pharmacokinetic studies (Rochat, Amey, & Baumann, 1995).

Degradation and Environmental Impact : The degradation of citalopram in different environmental conditions, including the formation of this compound, was studied by Kwon and Armbrust (2005), highlighting its stability and potential environmental impact (Kwon & Armbrust, 2005).

Neuropharmacological Effects : Mørk, Kreilgaard, and Sánchez (2003) compared the effects of escitalopram, R-citalopram, and citalopram on extracellular levels of serotonin in rats, finding that R-citalopram counteracts the increase in serotonin levels induced by escitalopram (Mørk, Kreilgaard, & Sánchez, 2003).

Water Treatment and Transformation Products : Hörsing et al. (2012) investigated the fate of citalopram, including the formation of citalopram N-oxide, in advanced water treatment technologies, contributing to understanding the environmental fate of pharmaceutical compounds (Hörsing et al., 2012).

Modulatory Role on Serotonin Transporter : Studies by Mnie-Filali et al. (2007) and Sánchez et al. (2004) indicated that R-citalopram can modulate the serotonin transporter and counteract the effects of escitalopram, suggesting a complex interaction between the enantiomers at the synaptic level (Mnie-Filali et al., 2007), (Sánchez et al., 2004).

Analytical Method Development : Soliman (2012) developed a method for the simultaneous analysis of (R)- and (S)-Citalopram and its related substances, including this compound, which is crucial for assessing the quality and purity of pharmaceutical preparations (Soliman, 2012).

Mechanisms of Antidepressant Regulation : Matthaeus et al. (2016) investigated the effect of citalopram enantiomers on serotonin transporter’s cell surface localization and neuronal firing, contributing to the understanding of the antidepressant regulation mechanisms (Matthaeus et al., 2016).

将来の方向性

作用機序

Target of Action

®-Citalopram N-Oxide, as a derivative of the N-oxide family, is likely to interact with various biological targets. N-oxides, in general, have been found to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .

Mode of Action

It’s known that n-oxides, such as quinoxaline 1,4-di-n-oxides, can cause dna damage . They are also known to produce reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and act as bioreductive agents .

Biochemical Pathways

For instance, they can induce oxidative stress, which involves the production of ROS . ROS are involved in various signal transduction pathways linked to inducing cross-adaptation against abiotic stresses .

Pharmacokinetics

It’s known that n-oxides, such as clozapine n-oxide, have a binding affinity with certain receptors . The Clozapine N-oxide binding affinity was found to be 4 times lower than Clozapine, and its conversion back to Clozapine is hypothesized .

Result of Action

N-oxides are known to affect different physiological and cellular functions, ranging from changing the cardiovascular system to regulating neuronal functions . They can also induce oxidative stress, leading to changes in cellular transcriptome and proteome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Citalopram N-Oxide. For instance, dietary sources can affect the levels of N-oxides like trimethylamine N-oxide (TMAO) in the body . Furthermore, factors such as pH, temperature, and the presence of other compounds can affect the kinetics of N-oxide reactions .

生化学分析

Biochemical Properties

®-Citalopram N-Oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. The interaction with these enzymes leads to the formation of various metabolites, which can have different biological activities. Additionally, ®-Citalopram N-Oxide can bind to serotonin transporters, influencing serotonin levels in the brain and contributing to its antidepressant effects .

Cellular Effects

The effects of ®-Citalopram N-Oxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-Citalopram N-Oxide has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication. Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, ®-Citalopram N-Oxide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serotonin reuptake by binding to serotonin transporters. This binding increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. Furthermore, ®-Citalopram N-Oxide can interact with other biomolecules, such as receptors and enzymes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Citalopram N-Oxide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to ®-Citalopram N-Oxide in vitro or in vivo can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of ®-Citalopram N-Oxide vary with different dosages in animal models. At low doses, this compound can effectively modulate neurotransmitter levels and improve depressive symptoms without causing significant adverse effects. At higher doses, ®-Citalopram N-Oxide can lead to toxic effects, including alterations in liver enzyme activity and potential neurotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

®-Citalopram N-Oxide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of ®-Citalopram N-Oxide, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels in the body. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of ®-Citalopram N-Oxide .

Transport and Distribution

The transport and distribution of ®-Citalopram N-Oxide within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, ®-Citalopram N-Oxide can be transported into cells via membrane transporters, where it can accumulate and interact with intracellular targets. The distribution of ®-Citalopram N-Oxide within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of ®-Citalopram N-Oxide is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and the nucleus, where it can interact with its targets. Post-translational modifications and targeting signals can direct ®-Citalopram N-Oxide to specific organelles, influencing its activity and function. Understanding the subcellular localization of ®-Citalopram N-Oxide is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

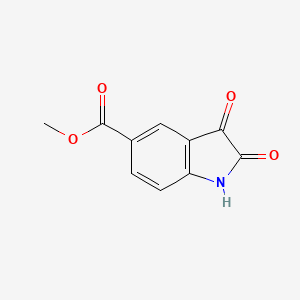

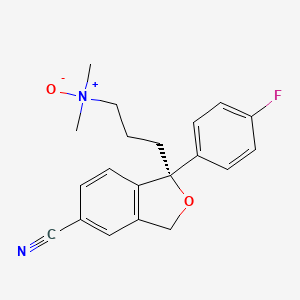

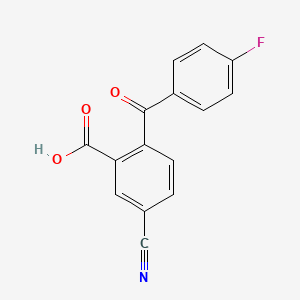

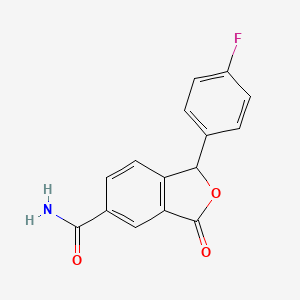

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652526 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217761-31-3 | |

| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)